5,5-Di(propan-2-yl)imidazolidine-2,4-dione

描述

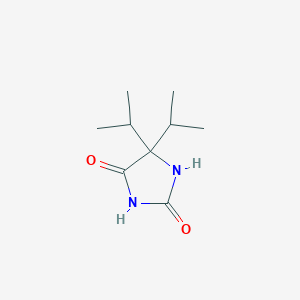

5,5-Di(propan-2-yl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The structure of this compound consists of an imidazolidine ring with two propan-2-yl groups attached to the 5-position, and two carbonyl groups at the 2 and 4 positions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of urea with isobutyraldehyde in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions generally include:

Temperature: 80-100°C

Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Solvent: Ethanol or water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The process involves:

Continuous feeding: of reactants

Optimized reaction conditions: to ensure complete conversion

Purification: of the product using crystallization or distillation techniques

化学反应分析

Types of Reactions

5,5-Di(propan-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The hydrogen atoms on the imidazolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogens, alkylating agents

Major Products Formed

Oxidation products: Imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups

Reduction products: Imidazolidine-2,4-dione derivatives with hydroxyl groups

Substitution products: Imidazolidine-2,4-dione derivatives with various substituted functional groups

科学研究应用

Synthesis and Structural Characteristics

The synthesis of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of amino acids with isocyanates. The resulting compounds often exhibit significant yields and are characterized using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) . The molecular formula for this compound is , with an average mass of approximately 184.239 g/mol .

Biological Activities

Antimicrobial Properties

Research has indicated that imidazolidine derivatives exhibit notable antimicrobial activities. For instance, compounds derived from the imidazolidine-2,4-dione scaffold have shown efficacy against various bacterial strains and fungi . These compounds are believed to disrupt microbial cell walls or interfere with metabolic pathways.

Antiplasmodial Activity

A significant application of this compound is its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Studies have reported promising IC50 values indicating that these compounds can inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains . This suggests potential for development as antimalarial agents.

Cardiovascular Effects

Pharmacological investigations have revealed that certain derivatives of imidazolidine can induce hypotension and bradycardia in animal models. The mechanisms appear to involve modulation of peripheral resistance and activation of endothelial muscarinic receptors leading to nitric oxide release . This property could be leveraged in developing treatments for hypertension or related cardiovascular conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several imidazolidine derivatives including this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential use in pharmaceutical formulations aimed at treating infections .

Case Study 2: Antimalarial Activity

In a controlled study assessing the antiplasmodial activity of novel compounds based on the imidazolidine scaffold, this compound exhibited IC50 values comparable to established antimalarials. This positions it as a candidate for further development in malaria treatment protocols .

Case Study 3: Cardiovascular Research

Clinical trials exploring the cardiovascular effects of imidazolidine derivatives highlighted the relaxant effects on vascular smooth muscle. The findings support the hypothesis that these compounds could be utilized in managing hypertension through their vasodilatory properties .

作用机制

The mechanism of action of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit sodium channels in the brain, contributing to its anticonvulsant properties. The pathways involved include:

Enzyme inhibition: Blocking the activity of specific enzymes

Receptor binding: Interacting with receptors to modulate their activity

相似化合物的比较

Similar Compounds

- 5,5-Diphenylimidazolidine-2,4-dione

- 5-Isopropylimidazolidine-2,4-dione

- 5-Methyl-5-phenylimidazolidine-2,4-dione

Uniqueness

5,5-Di(propan-2-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different biological activities and reactivity profiles, making it valuable for specific applications in research and industry.

生物活性

5,5-Di(propan-2-yl)imidazolidine-2,4-dione (also known as DPID) is a compound belonging to the imidazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of DPID based on various research findings.

Overview of this compound

DPID is characterized by an imidazolidine ring structure with two propan-2-yl groups at the 5-position and carbonyl groups at the 2 and 4 positions. Its unique structure contributes to its biological activity, particularly in pharmacological contexts.

DPID has been shown to interact with several enzymes and proteins involved in critical metabolic pathways:

- Enzyme Interactions : DPID interacts with enzymes such as TNKS-1 and TNKS-2, which are implicated in oncogenic pathways. Its inhibition of these enzymes suggests a potential role in cancer therapeutics.

- Wnt/β-catenin Pathway : This compound influences the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation.

Cellular Effects

The biological activity of DPID extends to various cellular processes:

- Cell Signaling : DPID affects gene expression and cellular metabolism by modulating cell signaling pathways. Its interaction with the Wnt/β-catenin pathway can lead to significant changes in cell behavior.

- Anticonvulsant Activity : Research indicates that DPID exhibits anticonvulsant properties at specific dosages. In animal models, it has shown efficacy in reducing seizure activity without significant toxicity at lower doses.

Molecular Mechanisms

The mechanisms through which DPID exerts its biological effects involve:

- Binding Interactions : DPID binds to biomolecules, leading to enzyme inhibition or activation. This binding is crucial for its role in metabolic regulation and therapeutic applications .

- Stability and Transport : DPID demonstrates stability under various laboratory conditions, facilitating long-term studies on its effects. Its transport within cells is mediated by specific transporters that ensure proper localization and function.

Case Studies and Research Findings

Several studies have highlighted the biological activity of DPID:

- Anticonvulsant Studies : In controlled experiments, DPID was administered to animal models to assess its anticonvulsant efficacy. Results indicated a significant reduction in seizure frequency at optimal dosages.

- Cancer Research : In vitro studies demonstrated that DPID could inhibit tumor cell proliferation by interfering with key signaling pathways associated with cancer growth .

- Comparative Analysis : When compared with similar compounds like 5,5-Diphenylimidazolidine-2,4-dione, DPID exhibited distinct biological activities due to its unique substitution pattern, making it a valuable candidate for further research in drug development.

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the common synthetic routes and characterization techniques for 5,5-di(propan-2-yl)imidazolidine-2,4-dione?

The compound is synthesized via nucleophilic substitution, acylation, or halogenation reactions. For example, derivatives are prepared by reacting 5,5-diphenyl-imidazolidine-2,4-dione with acetyl chloride in acetone or alkyl halides under reflux conditions . Characterization involves:

- Spectroscopy : ¹H/¹³C NMR (300 MHz, DMSO-d₆ or CDCl₃), IR (ATR, 400–4000 cm⁻¹), and UV-Vis (190–1100 nm) .

- Elemental analysis : C, H, N, S content using combustion analysis .

- Mass spectrometry : GC-MS for molecular ion confirmation .

Q. How does the chemical stability of this compound vary under different conditions?

The compound is thermally stable but undergoes hydrolysis in biological systems via hydantoinase enzymes. Stability can be assessed using:

- NaOH consumption assays : Hydrolysis under basic conditions (0.1 N NaOH, 30 min reflux) followed by back-titration with HCl to determine reaction stoichiometry .

- Thermogravimetric analysis (TGA) : Not directly referenced, but analogous methods for thermal decomposition studies are applicable.

Advanced Research Questions

Q. What methodological strategies are used to resolve contradictions in reported melting points or spectroscopic data for this compound?

Discrepancies (e.g., melting points differing by >100°C) are addressed via:

- Recrystallization : Purification using ethanol or other solvents to isolate pure phases .

- X-ray crystallography : Single-crystal analysis (e.g., monoclinic P2₁ space group, a = 8.54 Å, b = 8.94 Å) to confirm molecular packing and hydrogen bonding .

- Reproducibility checks : Repeating synthesis under controlled conditions (e.g., anhydrous K₂CO₃ in DMF at 50–55°C) .

Q. How can computational methods predict the reactivity of this compound in drug design?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) models electronic structure and reaction pathways:

- Exact-exchange inclusion : Improves accuracy for atomization energies (average deviation ±2.4 kcal/mol) .

- Molecular docking : Used to study interactions with targets like FAAH (fatty acid amide hydrolase) or cannabinoid receptors .

Q. What modifications enhance the bioactivity of this compound for CNS disorders or enzyme inhibition?

Key strategies include:

- N3-H alkylation : Introducing hydrophilic groups (e.g., 3-heptyl or 3-tetradecyl) to improve solubility and FAAH inhibition (pI₅₀ = 5.12–5.94) .

- Schiff base formation : Combining with aldehydes to enhance anticonvulsant activity via additive effects with phenytoin .

Q. Methodological Notes

- Synthesis optimization : Use anhydrous solvents and catalysts (e.g., KI) to improve yields in nucleophilic substitutions .

- Analytical validation : Cross-validate NMR data with literature (e.g., δ 7.4–7.6 ppm for aromatic protons in DMSO-d₆) .

- Biological assays : Screen derivatives using in vitro models (e.g., colon carcinoma cells for cytotoxicity) .

属性

IUPAC Name |

5,5-di(propan-2-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-5(2)9(6(3)4)7(12)10-8(13)11-9/h5-6H,1-4H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYKGWCUSJAWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286671 | |

| Record name | 5,5-Di(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52532-01-1 | |

| Record name | NSC47000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Di(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。